

Application Notes and Protocol: Dispersion of Pigment Yellow 183 in Polyethylene

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Compound of Interest

Compound Name: *Pigment Yellow 183*

Cat. No.: *B1218173*

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Introduction **Pigment Yellow 183** (PY 183), a monoazo calcium salt laked pigment, is a high-performance colorant known for its reddish-yellow shade.[1][2][3][4][5] It is highly regarded in the plastics industry for its exceptional heat stability, excellent lightfastness, and superior migration resistance, making it an ideal choice for coloring various polymers, particularly polyethylene (PE).[6][7][8][9] Its non-warping characteristics further enhance its suitability for precision applications like injection molding.[2][10] These application notes provide a comprehensive overview of PY 183's properties and detailed protocols for its dispersion and evaluation in polyethylene for research and quality control purposes.

Physicochemical and Performance Data

The properties of **Pigment Yellow 183** make it suitable for demanding plastic applications. The following table summarizes its key performance characteristics as cited in technical literature.

Property	Value	Test Polymer/Conditions
C.I. Name	Pigment Yellow 183	N/A
CAS Number	65212-77-3	N/A
Chemical Class	Monoazo Calcium Lake	N/A
Heat Stability	299-300°C	In High-Density Polyethylene (HDPE)[1][2][3][4][6][7][8][10][11]
Light Fastness (Masstone)	7-8	Scale of 1-8 (8=Excellent)[1][2][3][4][7][10][11]
Migration Resistance	5	Scale of 1-5 (5=Excellent)[3][4][10]
Weather Fastness	5	Scale of 1-5 (5=Excellent)[6]
Acid Resistance	4-5	Scale of 1-5 (5=Excellent)[3][4][6]
Alkali Resistance	5	Scale of 1-5 (5=Excellent)[3][4][6]
Density	1.70 - 1.90 g/cm ³	N/A[6]
Oil Absorption	45 - 55 g/100g	N/A[2]
Warping Effect	Minimal / Non-warping	In HDPE[2][10][12]

Application Notes

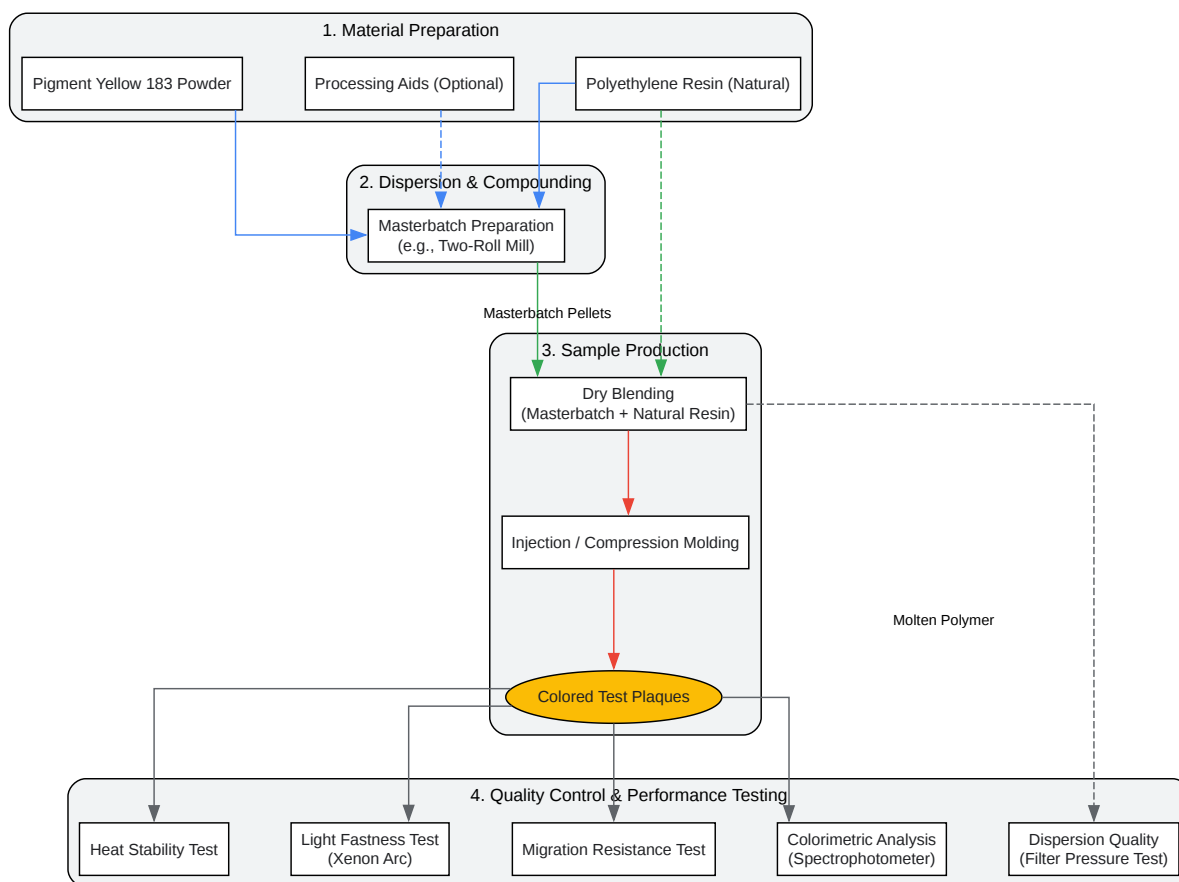
- **Polymer Compatibility:** **Pigment Yellow 183** is highly recommended for polyolefins, including High-Density Polyethylene (HDPE), Low-Density Polyethylene (LDPE), and Polypropylene (PP).[2][6][13] It is also suitable for use in other engineering plastics that require high-temperature processing, such as ABS and Polystyrene (PS).[3][5][7]
- **Processing Advantages:** Due to its excellent thermal stability, PY 183 can withstand processing temperatures up to 300°C in HDPE without significant color change or causing dimensional deformation (warpage) in the final product.[6][7] This makes it particularly

valuable for color matching in light shades where stability at low concentrations is crucial.[7]
[11]

- End-Product Suitability: The outstanding lightfastness and weather resistance of PY 183 ensure long-term color durability for products exposed to indoor and outdoor conditions.[7]
[11] Its excellent migration resistance prevents the pigment from bleeding or blooming to the surface, which is critical for applications involving surface contact, such as food packaging (subject to regulatory compliance), consumer goods, and toys.[3][7]
- Regulatory Information: Certain grades of **Pigment Yellow 183** are approved for food contact applications under FDA regulations (Section 178.3297), making it a viable replacement for heavy metal-based pigments like chrome yellow.[7][10][11][14]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the dispersion, processing, and quality evaluation of **Pigment Yellow 183** in polyethylene.



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Caption: Experimental workflow for PY 183 dispersion and evaluation.

Experimental Protocols

The following protocols outline standard laboratory procedures for dispersing and evaluating **Pigment Yellow 183** in polyethylene.

Protocol 1: Preparation of a Concentrated Masterbatch

This protocol describes the preparation of a 20% pigment concentrate in LDPE using a two-roll mill.

Objective: To achieve a high degree of pigment dispersion in a carrier resin for subsequent dilution (letdown).

Materials & Equipment:

- Low-Density Polyethylene (LDPE) powder or pellets
- **Pigment Yellow 183** powder
- Two-roll mill with heating capabilities
- Weighing balance ($\pm 0.01\text{g}$)
- Spatulas and cutting tools

Procedure:

- Pre-calculation: Determine the required mass of LDPE and PY 183 for the desired batch size (e.g., for a 100g batch at 20% concentration, use 20g of PY 183 and 80g of LDPE).
- Mill Preparation: Preheat the two-roll mill to a surface temperature of 140-160°C. Set the friction ratio between the rolls (e.g., 1:1.2) to induce shear.
- Polymer Melting: Add the LDPE resin to the nip of the heated rolls. Allow the polymer to melt and form a continuous, molten band around the front roll.
- Pigment Addition: Once a stable polymer band is formed, gradually add the pre-weighed **Pigment Yellow 183** powder into the nip. Add the pigment slowly to ensure it is properly

incorporated into the molten polymer.

- Dispersion: As the pigment is added, continuously cut and fold the polymer band back into the nip from both sides. This action promotes distributive and dispersive mixing.
- Homogenization: Continue the mixing process for 10-15 minutes, or until the color of the molten sheet appears uniform and free of specks or streaks.
- Sheeting Off: Once homogenization is complete, cut the pigmented polymer sheet from the mill and allow it to cool on a heat-resistant surface.
- Granulation: The cooled sheet can be cut into smaller strips or granulated for use in the next stage.

Protocol 2: Production of Test Specimens via Injection Molding

This protocol details the dilution of the masterbatch and the creation of standardized test plaques.

Objective: To produce colored polyethylene samples at a defined pigment concentration for performance evaluation.

Materials & Equipment:

- PY 183 Masterbatch (from Protocol 1)
- Natural (uncolored) HDPE or LDPE resin
- Dry blender (e.g., tumble blender)
- Laboratory injection molding machine
- Standardized test plaque mold (e.g., 50 x 50 x 2 mm)

Procedure:

- **Letdown Calculation:** Calculate the ratio of masterbatch to natural resin required to achieve the target final pigment concentration (e.g., 1%). For a 1% final concentration using a 20% masterbatch, the letdown ratio is 1:19. This equates to 5 parts masterbatch to 95 parts natural resin by weight.
- **Dry Blending:** Weigh the calculated amounts of masterbatch pellets and natural resin. Combine them in a blender and mix for 15-20 minutes to ensure a uniform dry blend.
- **Injection Molding:**
 - Set the temperature profile of the injection molder appropriate for the polyethylene being used (e.g., Barrel temperatures ranging from 200°C to 240°C for HDPE).
 - Feed the dry blend into the hopper of the machine.
 - Purge the barrel with the new material until the extrudate runs true to the desired color.
 - Mold the test plaques using optimized parameters for injection speed, holding pressure, and cooling time.
- **Sample Conditioning:** Allow the molded plaques to condition at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 24 hours before testing.

Protocol 3: Performance and Quality Control Testing

This section outlines key tests to evaluate the performance of the dispersed pigment.

1. Colorimetric Analysis:

- **Method:** Use a calibrated spectrophotometer (e.g., with d/8° sphere geometry) to measure the CIE Lab* color coordinates of the molded plaques.[\[15\]](#)[\[16\]](#)
- **Evaluation:** Compare the color values against a pre-defined standard to calculate the color difference (ΔE^*). Measure color strength relative to the standard, typically after preparing a tint by mixing with a standard amount of titanium dioxide (TiO₂).[\[12\]](#)[\[15\]](#)

2. Heat Stability Test:

- Method: Place molded plaques in a laboratory oven at progressively higher temperatures (e.g., 260°C, 280°C, 300°C) for a fixed duration (e.g., 5-10 minutes) at each step.
- Evaluation: After cooling, measure the color of the heat-exposed samples and calculate the color difference (ΔE^*) against an unexposed sample. A significant color change indicates the limit of the pigment's heat stability.

3. Migration Resistance Test:

- Method: Place a colored test plaque in direct contact with a white, plasticized PVC plaque. Apply uniform pressure (e.g., 1 kg/cm²) and place the assembly in an oven at 80°C for 24 hours.
- Evaluation: After cooling, visually inspect the white PVC plaque for any color transfer. The degree of staining is rated on a scale of 1 (poor) to 5 (excellent).

4. Filter Pressure Value (FPV) Test:

- Method: This test requires a laboratory extruder equipped with a melt pump and a screen pack assembly.^[17] The test is performed with reference to standards like DIN EN ISO 23900-5.^[17] A blend of the masterbatch and natural polymer is extruded through the screen pack at a constant rate.
- Evaluation: A pressure transducer measures the pressure buildup before the screen over time.^[17] The FPV is calculated based on this pressure increase relative to the amount of pigment extruded. A low FPV indicates good dispersion with minimal pigment agglomerates, while a high FPV suggests poor dispersion.^[17]

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